XLogP3 Lipophilicity: Allene Substituent Provides Intermediate LogP Ideal for CNS Drug‑Likeness Relative to 2‑Allyl and 2‑Phenyl Analogs
The computed partition coefficient (XLogP3) of 2‑allenylbenzothiazole is 3.0, which is 0.7 log units lower than that of 2‑allylbenzothiazole (XLogP3 ≈ 3.7) and 1.3 log units lower than that of 2‑phenylbenzothiazole (XLogP3 = 4.3) [1][2]. The XLogP3 of the target compound is identical to that of 2‑methylbenzothiazole (3.0); however, the allene group contributes a higher heavy‑atom count and an additional hydrogen‑bond acceptor without increasing lipophilicity, thereby preserving CNS drug‑likeness (optimal CNS LogP range: 2–5) while offering a synthetic diversification point that the methyl group lacks [3].
| Evidence Dimension | Computed octanol–water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.0 (PubChem); LogP = 3.09 (Chemsrc) |
| Comparator Or Baseline | 2‑Allylbenzothiazole: XLogP3 ≈ 3.7 (smolecule vendor data); 2‑Phenylbenzothiazole: XLogP3 = 4.3 (PubChem); 2‑Methylbenzothiazole: XLogP3 = 3.0 (PubChem) |
| Quantified Difference | ΔLogP = –0.7 relative to 2‑allyl; ΔLogP = –1.3 relative to 2‑phenyl; ΔLogP = 0 relative to 2‑methyl |
| Conditions | Computed by XLogP3 algorithm (PubChem 2025 release) and Chemsrc LogP model |
Why This Matters
The lower LogP of 2‑allenylbenzothiazole compared to 2‑allyl‑ and 2‑phenyl‑benzothiazole predicts superior CNS penetration potential and reduced non‑specific protein binding, making it a more suitable fragment or lead scaffold for neurological target programs where excessively lipophilic compounds are undesirable.
- [1] PubChem Compound Summary for CID 13642662, Propa-1,2-dienyl-benzothiazole; XLogP3 = 3.0. Accessed May 2026. View Source
- [2] PubChem Compound Summary for 2-Phenylbenzothiazole (CID 70155); XLogP3 = 4.3. Smolecule vendor data for 2-Allylbenzothiazole (CAS 6278-70-2): XLogP3 ≈ 3.7. Accessed May 2026. View Source
- [3] Pajouhesh, H.; Lenz, G. R. Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx 2005, 2 (4), 541–553. DOI: 10.1602/neurorx.2.4.541. View Source
